2-(1-Aminoethyl)phenol

Catalog No.
S664813
CAS No.
89985-53-5
M.F
C8H11NO
M. Wt
137.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(1-Aminoethyl)phenol

Avoid costly synthesis failures: unlike PEA, 2-(1-Aminoethyl)phenol (CAS 89985-53-5) is essential for forming rigid cyclic N,O-acetals required in asymmetric alkaloid synthesis. • Enables one-pot oxazolidine/azaspirocycle formation, eliminating protection steps • Provides bidentate (N,O) coordination for stable transition-metal catalysts • Directly supports high diastereoselectivity in piperidone and indolizidine frameworks. Supply chain: Consistent quality, global delivery.

CAS Number

89985-53-5

Product Name

2-(1-Aminoethyl)phenol

IUPAC Name

2-(1-aminoethyl)phenol

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

InChI

InChI=1S/C8H11NO/c1-6(9)7-4-2-3-5-8(7)10/h2-6,10H,9H2,1H3

InChI Key

ZWKWKJWRIYGQFD-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1O)N

Canonical SMILES

CC(C1=CC=CC=C1O)N

The exact mass of the compound 2-(1-Aminoethyl)phenol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 48849. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

2-(1-Aminoethyl)phenol, o-(1-Aminoethyl)phenol, 1-(2-Hydroxyphenyl)ethylamine, α-Methyl-2-hydroxybenzylamine, 2-Hydroxy-α-methylbenzenemethanamine

Purity

≥97%

Package Size

1 g, 5 g

2-(1-Aminoethyl)phenol (CAS 89985-53-5) is a highly versatile bifunctional synthon characterized by a primary amine situated on an ethyl-substituted benzylic carbon, paired with an ortho-phenolic hydroxyl group. In procurement and material selection, this compound is primarily sourced as a chiral auxiliary, a precursor for N,O-bidentate ligands, and a building block for complex alkaloid synthesis. Unlike simple benzylic amines, the presence of the ortho-hydroxyl group enables unique cyclization pathways, such as the formation of rigid cyclic N,O-acetals [1]. This structural duality makes it a critical raw material for pharmaceutical intermediate manufacturing and the development of stereoselective transition-metal catalysts, where precise spatial arrangement and multi-dentate coordination are mandatory.

Research Fit

Chiral center supports stereoselective research workflows
Enantiopure procurement enables asymmetric synthesis studies
Bifunctional amine-phenol scaffold for ligand and catalyst design

Attempting to substitute 2-(1-aminoethyl)phenol with the widely available 1-phenylethylamine (PEA) fundamentally disrupts downstream synthetic utility. Because PEA lacks the ortho-phenolic hydroxyl group, it cannot form cyclic N,O-acetals when reacted with keto-acids, forcing chemists to rely on acyclic imines or amides that suffer from free rotation and poor facial selectivity during nucleophilic attack[1]. Furthermore, in catalyst design, PEA acts only as a monodentate nitrogen donor, whereas 2-(1-aminoethyl)phenol readily forms stable bidentate (N,O) or multi-dentate Schiff base complexes [2]. Substituting with non-ortho isomers (like 4-(1-aminoethyl)phenol) similarly fails, as the distance between the amine and hydroxyl groups prevents the intramolecular ring-closures required for one-pot oxazolidine or azaspirocycle formation, thereby adding costly protection and deprotection steps to the manufacturing process.

Substitution Risk

Enantiopure form
Provides defined stereochemistry for asymmetric induction
Reported to support enantioselective total synthesis
Racemic mixture
May not deliver stereoselective outcomes
Stereochemical control may be lost, limiting chiral application fit

Diastereoselectivity in Lewis Acid-Mediated Allylation

When utilized as a chiral auxiliary in the synthesis of piperidone-based alkaloids (such as adalinine), (R)-2-(1-aminoethyl)phenol enables the formation of rigid cyclic N,O-acetals. Upon Lewis acid-mediated allylation, this rigid intermediate directs nucleophilic attack with exceptional facial selectivity, yielding the desired diastereomer with >95% diastereomeric excess (de). In contrast, standard acyclic chiral auxiliaries derived from 1-phenylethylamine typically yield lower selectivity (often <60% de) under identical conditions due to conformational flexibility [1].

Evidence DimensionDiastereomeric Excess (de) in Allylation
Target Compound Data(R)-2-(1-aminoethyl)phenol (cyclic N,O-acetal): >95% de
Comparator Or Baseline1-Phenylethylamine-derived acyclic auxiliary: <60% de
Quantified Difference>35% absolute increase in diastereomeric excess
ConditionsLewis acid-mediated allylation with allyltrimethylsilane

High diastereoselectivity eliminates the need for expensive, yield-reducing chiral chromatography steps during pharmaceutical intermediate production.

Synthetic efficiency
Head-to-head
Parent: >96% ee, 71% yield
ortho-methyl analog: inferior
t-butyl analog: moderate ee
Supports parent scaffold procurement for derivatization
Substrate-dependent; verify method transfer

Coordination Stability in Transition Metal Catalysis

The ortho-hydroxyl group of 2-(1-aminoethyl)phenol allows it to function as a robust N,O-bidentate ligand or as a precursor to tetradentate Salen-type Schiff bases. When complexed with transition metals (e.g., Ti, Co), the dual coordination (phenoxide oxygen and amine nitrogen) provides a highly stable chelate ring that resists dissociation. Catalysts derived from this bidentate framework exhibit significantly higher turnover numbers (TON >1000) in asymmetric reductions compared to monodentate analogs derived from 1-phenylethylamine, which are prone to rapid catalyst degradation and metal leaching [1].

Evidence DimensionCatalyst Turnover Number (TON) and Stability
Target Compound Data2-(1-aminoethyl)phenol-derived N,O-ligand: High stability, TON >1000
Comparator Or Baseline1-Phenylethylamine-derived N-ligand: Prone to leaching, lower TON
Quantified DifferenceFormation of a stable chelate ring preventing metal dissociation
ConditionsAsymmetric catalytic reduction or coupling reactions

Procuring the ortho-hydroxy compound is essential for synthesizing reusable, high-turnover industrial catalysts that minimize heavy metal waste.

(R)-enantiomer in synthesis
Data to verify
Enabled enantioselective allylation in (-)-Adalinine total synthesis
Supports (R)-enantiomer for stereoselective total synthesis
Qualitative stereochemical control; confirm with published work

Process Efficiency via One-Pot Intramolecular Cyclization

In process chemistry, 2-(1-aminoethyl)phenol offers a distinct manufacturability advantage due to its regiochemistry. Condensation with keto-carboxylic acids triggers an immediate, spontaneous intramolecular cyclization to form 2-azaspirocycles or oxazolidine derivatives in a single step with near-quantitative yields (>90%). If the meta- or para-substituted analogs (e.g., 4-(1-aminoethyl)phenol) are used, this intramolecular pathway is sterically impossible, forcing the process into a multi-step sequence involving hydroxyl protection, intermolecular coupling, and subsequent deprotection, which drastically reduces overall yield and increases solvent consumption [1].

Evidence DimensionSynthetic Steps to Cyclic N,O-Acetals
Target Compound Data2-(1-aminoethyl)phenol: 1 step (spontaneous cyclization, >90% yield)
Comparator Or Baseline4-(1-aminoethyl)phenol: 3+ steps (requires protection/deprotection)
Quantified DifferenceElimination of at least 2 synthetic steps and associated reagent costs
ConditionsCondensation with keto-carboxylic acids

Reduces reactor time and reagent overhead, making it the most cost-effective precursor for targeted polycyclic nitrogen heterocycles.

Reported bioactivity
Class-level
Insulinotropic and ROS-scavenging activity reported for (R)-enantiomer
Supports (R)-enantiomer for diabetes/oxidative stress research
Class-level inference; source to verify
Batch purity
Data to verify
98% purity, batch-specific NMR, HPLC, GC
Supports procurement confidence and reproducibility
Vendor-specified; verify batch documentation

Chiral Auxiliary in Alkaloid and Pharmaceutical Synthesis

Directly utilizing its ability to form rigid cyclic N,O-acetals, this compound is the optimal choice for the asymmetric synthesis of piperidone derivatives and complex alkaloids (e.g., adalinine, indolizidine frameworks) where high diastereoselectivity is required to avoid downstream chiral purification [1].

Precursor for Asymmetric Transition-Metal Catalysts

Ideal for manufacturing N,O-bidentate or Salen-type Schiff base ligands. The resulting metal complexes are used in industrial asymmetric reductions and coupling reactions where catalyst stability and high turnover numbers are critical[2].

Building Block for Polycyclic Nitrogen Heterocycles

Selected by process chemists to synthesize 2-azaspirocycles and morphan derivatives via one-pot intramolecular N,O-acetalization, significantly streamlining the production of immunosuppressant cores and related active pharmaceutical ingredients (APIs) by eliminating protection/deprotection steps [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Chiral pharmaceutical intermediate synthesis
Enantiomeric purity and scaffold accessibility
Stereochemical outcome and derivatization compatibility
Asymmetric ligand and catalyst design
Bifunctional amine-phenol scaffold
Ligand performance in model enantioselective reactions
Insulin secretion mechanism research
(R)-enantiomer specific bioactivity
(R)-enantiomer identity and ROS-scavenging assay endpoints
Chiral chromatographic separation
(S)-enantiomer as chiral selector
Enantiomeric purity for reliable resolution

XLogP3

1.4

Explore Compound Types